N(6)-(dimethylallyl)adenosine 5'-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) is dianion of N(6)-(dimethylallyl)adenosine 5'-phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a N(6)-(dimethylallyl)adenosine 5'-monophosphate.
Scientific Research Applications
Synthesis and Chemical Properties
- N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) and related compounds have been explored in the synthesis of various nucleoside derivatives. Griffin and Reese (1963) described the synthesis of N1- and N6-methyladenosine 5'-pyrophosphates, showcasing the chemical properties and potential for further modifications in nucleoside chemistry (Griffin & Reese, 1963).
Interaction with Other Compounds
- Häring and Martin (1983) studied the interactions of (ethylenediamine)Pd(II) with nucleosides and nucleotides including adenosine and its phosphates, contributing to the understanding of how N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) interacts with other chemical entities (Häring & Martin, 1983).
Biochemical Studies
- Ikehara, Harada, and Ohtsuka (1966) conducted a study involving the synthesis of trinucleoside diphosphates containing N(6)-Dimethyladenosine, contributing to the field of polynucleotides and their biochemical applications (Ikehara, Harada & Ohtsuka, 1966).
Molecular Structure and Conformation
- The molecular structure and conformational behavior of adenine dinucleoside monophosphates, including derivatives of N(6)-dimethyladenosine, were explored by Olsthoorn et al. (1982), providing insights into their behavior in solution (Olsthoorn, Doornbos, de Leeuw & Altona, 1982).
Enzymatic Interactions and Biological Activity
- Hong, Tritsch, Mittelman, Hebborn, and Chheda (1975) discussed the synthesis and antitumor activity of derivatives of N6-substituted adenosine 5'-phosphates, revealing the biological activities and potential therapeutic applications of these compounds (Hong, Tritsch, Mittelman, Hebborn & Chheda, 1975).
properties
Product Name |
N(6)-(dimethylallyl)adenosine 5'-phosphate(2-) |
---|---|
Molecular Formula |
C15H20N5O7P-2 |
Molecular Weight |
413.32 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/p-2/t9-,11-,12-,15-/m1/s1 |
InChI Key |
DUISZFLWBAPRBR-SDBHATRESA-L |
Isomeric SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)C |
Canonical SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.